molecular formula C9H5Cl3O B3064680 1,2,4-Trichloro-3-prop-2-ynoxybenzene CAS No. 15945-64-9

1,2,4-Trichloro-3-prop-2-ynoxybenzene

Cat. No.: B3064680
CAS No.: 15945-64-9
M. Wt: 235.5 g/mol
InChI Key: TYOBMYLBXSEBNF-UHFFFAOYSA-N
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Description

Overview of Chlorinated Aromatic Ethers in Organic Chemistry

Chlorinated aromatic ethers constitute a class of organic compounds characterized by one or more chlorine atoms and an ether linkage attached to an aromatic ring. The presence of chlorine atoms on the benzene (B151609) ring significantly influences the molecule's electronic properties and reactivity. These halogen substituents are electron-withdrawing, which can decrease the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution under certain conditions.

The ether linkage, on the other hand, is an electron-donating group through resonance, which can activate the aromatic ring towards electrophilic attack at the ortho and para positions relative to the ether group. The interplay between the electron-withdrawing nature of the chlorine atoms and the electron-donating nature of the alkoxy group creates a unique reactivity profile for chlorinated aromatic ethers. These compounds are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals, due to their tailored reactivity and the stability of the ether bond under many reaction conditions. Furthermore, polychlorinated aromatic compounds have been studied for their biological activities, although this can also be associated with environmental and health concerns.

Significance of Terminal Alkynes in Synthetic Transformations

Terminal alkynes, hydrocarbons containing a carbon-carbon triple bond at the end of a carbon chain, are exceptionally versatile functional groups in organic synthesis. The sp-hybridized carbon atom of a terminal alkyne imparts a significant acidity to the attached hydrogen atom, allowing for its easy removal by a strong base to form a potent carbon nucleophile known as an acetylide anion.

This reactivity is the cornerstone of numerous carbon-carbon bond-forming reactions, enabling the construction of complex molecular skeletons. Key transformations involving terminal alkynes include:

Sonogashira Coupling: A cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, forming a stable 1,2,3-triazole ring. This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance, with applications in drug discovery, materials science, and bioconjugation. chemistryviews.org

Alkynylation Reactions: Acetylide anions can react with a variety of electrophiles, such as aldehydes, ketones, and alkyl halides, to introduce the alkyne moiety into a molecule.

The presence of a terminal alkyne in a molecule like 1,2,4-Trichloro-3-prop-2-ynoxybenzene provides a reactive handle for a wide array of synthetic modifications.

Research Context for this compound as a Novel Chemical Entity

While direct research on this compound is limited, its structure suggests a clear context for its investigation as a novel chemical entity. The molecule can be viewed as a bifunctional building block. The trichlorinated benzene ring offers a scaffold that can be further functionalized, potentially through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, although the high degree of chlorination would make electrophilic substitution challenging.

The propargyl ether group, and specifically the terminal alkyne, is the more reactive site for a variety of synthetic transformations. Researchers would likely explore this compound in the context of:

Developing new synthetic methodologies: Using the terminal alkyne for coupling reactions to create more complex molecules.

Probing biological activity: The combination of a polychlorinated aromatic ring and a reactive alkyne suggests potential applications in medicinal chemistry as an intermediate for synthesizing biologically active compounds. The trichlorophenol moiety itself is a known biocide, and its derivatives are often explored for pharmacological properties. wikipedia.org

Materials science: Propargyl ethers are known precursors for high-performance polymers and thermosetting resins. rsc.orgrsc.org The thermal curing of such molecules can lead to cross-linked networks with high thermal stability.

The table below summarizes the key structural features and their associated synthetic potential.

Structural FeatureClassKey Synthetic Reactions
1,2,4-Trichlorobenzene (B33124)Chlorinated AromaticNucleophilic Aromatic Substitution, Cross-Coupling Reactions
Ether LinkageAromatic EtherGenerally stable, directs ortho/para substitution (if ring were not deactivated)
Propargyl GroupAlkyl Halide PrecursorWilliamson Ether Synthesis
Terminal AlkyneAlkyneSonogashira Coupling, Click Chemistry (CuAAC), Alkynylation

Interdisciplinary Relevance in Chemical and Biological Sciences

The unique combination of a polychlorinated aromatic system and a terminal alkyne functional group in this compound points to its potential relevance across multiple scientific disciplines.

In medicinal chemistry , the terminal alkyne can serve as a versatile handle for "click" chemistry, allowing for the efficient covalent attachment of this molecule to other fragments to create libraries of potential drug candidates. rsc.org The chlorinated aromatic core could serve as a recognition element for specific biological targets. The development of novel antibiotics, anticancer agents, or enzyme inhibitors could be explored through derivatives of this compound.

In materials science , propargyl ether-containing molecules are of interest for the development of advanced polymers and thermosets. rsc.orgrsc.org The thermal treatment of this compound could potentially lead to a highly cross-linked, flame-retardant polymer due to the high chlorine content. Such materials could find applications in electronics or aerospace where high thermal stability and fire resistance are crucial.

In chemical biology , the terminal alkyne can be used as a bioorthogonal tag. If a molecule containing this moiety were to be incorporated into a biological system, the alkyne could be selectively reacted with an azide-bearing probe for imaging or proteomic studies, allowing for the visualization and identification of its cellular targets. rsc.org

The table below outlines the potential interdisciplinary applications.

FieldPotential ApplicationKey Enabling Feature
Medicinal ChemistrySynthesis of bioactive compounds, drug discoveryTerminal alkyne for click chemistry, chlorinated scaffold
Materials SciencePrecursor for flame-retardant, high-performance polymersPropargyl ether functionality, high chlorine content
Chemical BiologyBioorthogonal labeling and imagingTerminal alkyne as a chemical reporter
AgrochemicalsIntermediate for novel pesticides or herbicidesKnown biocidal activity of chlorinated phenols

Properties

IUPAC Name

1,2,4-trichloro-3-prop-2-ynoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl3O/c1-2-5-13-9-7(11)4-3-6(10)8(9)12/h1,3-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOBMYLBXSEBNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C=CC(=C1Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50936103
Record name 1,2,4-Trichloro-3-prop-2-ynoxybenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15945-64-9
Record name Benzene, 1,2,4-trichloro-3-(2-propyn-1-yloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015945649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Trichloro-3-prop-2-ynoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50936103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Reactivity of 1,2,4 Trichloro 3 Prop 2 Ynoxybenzene

Precursor Synthesis and Derivatization of the 1,2,4-Trichlorobenzene (B33124) Core

The foundational step in the synthesis of 1,2,4-trichloro-3-prop-2-ynoxybenzene is the construction of a specifically substituted 1,2,4-trichlorobenzene derivative. This requires careful control over the regiochemistry of the reactions to ensure the correct placement of functional groups on the aromatic ring.

Established Halogenation and Functionalization Routes to Specific Trichlorobenzene Isomers.

The synthesis of trichlorobenzene isomers often begins with the chlorination of benzene (B151609) or less chlorinated benzenes. Direct chlorination of benzene can lead to a mixture of isomers, with the 1,2,4-trichlorobenzene isomer being a significant product under certain conditions. For instance, the chlorination of 1,4-dichlorobenzene (B42874) almost exclusively yields 1,2,4-trichlorobenzene. Another route to 1,2,4-trichlorobenzene is through the dehydrochlorination of hexachlorocyclohexane.

These halogenation reactions typically proceed via electrophilic aromatic substitution, where the regioselectivity is governed by the directing effects of the existing chlorine substituents. Chlorine is an ortho-, para-director, but also deactivating. This complex interplay of electronic and steric effects necessitates careful optimization of reaction conditions (e.g., catalyst, temperature) to maximize the yield of the desired isomer.

Table 1: Common Halogenation Routes to Trichlorobenzene Isomers
Starting MaterialReagents and ConditionsMajor Trichlorobenzene Isomer(s)Reaction Type
BenzeneCl₂, Lewis Acid (e.g., FeCl₃)Mixture of 1,2,3-, 1,2,4-, and 1,3,5-trichlorobenzeneElectrophilic Aromatic Substitution
1,4-DichlorobenzeneCl₂, Lewis Acid1,2,4-TrichlorobenzeneElectrophilic Aromatic Substitution
HexachlorocyclohexaneDehydrochlorination (e.g., heat, base)1,2,4-TrichlorobenzeneElimination

Regioselective Functionalization for 3-Substituted 1,2,4-Trichlorobenzene Precursors.

To synthesize this compound, a hydroxyl group must be introduced at the 3-position of the 1,2,4-trichlorobenzene ring, yielding 2,3,5-trichlorophenol (B165520). A common and effective strategy for achieving this regioselectivity involves a multi-step sequence starting from 1,2,4-trichlorobenzene:

Nitration: The first step is the nitration of 1,2,4-trichlorobenzene to introduce a nitro group. The directing effects of the three chlorine atoms favor the substitution at the 5-position, yielding 1,2,4-trichloro-5-nitrobenzene. However, to obtain the desired 3-substituted precursor, nitration needs to be directed to the 3-position. A plausible route involves the nitration of 1,2,4-trichlorobenzene to yield 1,2,4-trichloro-3-nitrobenzene.

Reduction: The nitro group is then reduced to an amino group (-NH₂) to form 2,3,5-trichloroaniline (B102128). This reduction can be achieved using various reagents, such as iron powder in the presence of an acid or catalytic hydrogenation. For instance, the reduction of 1,2,4-trichloro-5-nitrobenzene to 2,4,5-trichloroaniline (B140166) has been reported with high yield using iron powder and water at elevated temperatures (90-95 °C). chemicalbook.com A similar approach can be applied for the reduction of 1,2,4-trichloro-3-nitrobenzene.

Diazotization and Hydrolysis (Sandmeyer Reaction): The resulting 2,3,5-trichloroaniline is then converted to the corresponding phenol (B47542) via a Sandmeyer-type reaction. This involves the diazotization of the aniline (B41778) with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid to form a diazonium salt. This intermediate is then hydrolyzed, typically by heating in an aqueous acidic solution, to replace the diazonium group with a hydroxyl group, yielding 2,3,5-trichlorophenol. chemicalbook.comwikipedia.orgresearchgate.netjustia.comchemicalbook.com

This sequence of reactions allows for the regioselective introduction of a hydroxyl group at the desired position, which is crucial for the subsequent etherification step.

Introduction of the Prop-2-ynoxy Moiety

With the 2,3,5-trichlorophenol precursor in hand, the next stage of the synthesis is the introduction of the prop-2-ynoxy group. This is typically achieved through a nucleophilic substitution reaction, most commonly the Williamson ether synthesis.

Etherification Strategies for Aromatic Hydroxyls with Propargyl Substrates.

The Williamson ether synthesis is a widely used and versatile method for preparing ethers. In the context of synthesizing this compound, this reaction involves the deprotonation of the hydroxyl group of 2,3,5-trichlorophenol to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile and attacks an electrophilic propargyl substrate, such as propargyl bromide or propargyl chloride, in an S(_N)2 reaction. organicchemistrytutor.com

The general reaction can be represented as follows:

Step 1: Deprotonation 2,3,5-Trichlorophenol + Base → 2,3,5-Trichlorophenoxide ion

Step 2: Nucleophilic Attack 2,3,5-Trichlorophenoxide ion + Propargyl halide → this compound + Halide ion

The choice of base is critical for the efficient deprotonation of the phenol. Common bases used include sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH).

Table 2: Common Reagents for Williamson Ether Synthesis of Aryl Propargyl Ethers
Phenolic SubstratePropargyl SubstrateBaseSolvent
Substituted PhenolPropargyl BromideK₂CO₃Acetone (B3395972), DMF
Substituted PhenolPropargyl ChlorideNaOHWater, Phase Transfer Catalyst
Substituted PhenolPropargyl TosylateNaHTHF, DMF

Optimization of Reaction Parameters for Yield and Purity of Prop-2-ynoxybenzene Derivatives.

To maximize the yield and purity of this compound, several reaction parameters in the Williamson ether synthesis can be optimized:

Base: The strength and solubility of the base can influence the reaction rate. A strong base ensures complete deprotonation of the phenol, while its solubility can affect the reaction kinetics.

Solvent: The choice of solvent is crucial. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone are often preferred as they can dissolve both the phenoxide and the propargyl halide, facilitating the S(_N)2 reaction. masterorganicchemistry.com

Temperature: The reaction temperature affects the rate of the reaction. Higher temperatures can increase the rate but may also lead to side reactions, such as elimination or decomposition.

Phase-Transfer Catalysis: For reactions involving immiscible aqueous and organic phases (e.g., using aqueous NaOH as the base), a phase-transfer catalyst (PTC) can be employed. researchgate.net The PTC, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase where the propargyl halide is located, thereby accelerating the reaction. This technique can improve yields and allow for milder reaction conditions. researchgate.net

Leaving Group: The nature of the leaving group on the propargyl substrate also plays a role. Bromides are generally more reactive than chlorides, leading to faster reaction times.

By carefully controlling these parameters, the synthesis can be optimized to produce the desired prop-2-ynoxybenzene derivative in high yield and purity. chemicalbook.com

Stereochemical Considerations and Control in Synthetic Pathways.

The synthesis of this compound via the Williamson ether synthesis involves an S(_N)2 reaction at the propargylic carbon. A key feature of the S(_N)2 mechanism is the inversion of stereochemistry at the electrophilic carbon center. researchgate.netgoogle.comlumenlearning.com

In the case of the reaction between 2,3,5-trichlorophenoxide and an achiral propargyl halide (like propargyl bromide), the product, this compound, is also achiral as there is no stereocenter in the propargyl group.

However, if a chiral, substituted propargyl halide were used as the starting material, the S(_N)2 reaction would proceed with a predictable inversion of configuration at the chiral center. For example, if (R)-1-chloro-1-phenylprop-2-yne were reacted with 2,3,5-trichlorophenoxide, the resulting ether would be (S)-1-(2,3,5-trichlorophenoxy)-1-phenylprop-2-yne. This stereospecificity is a direct consequence of the backside attack of the nucleophile on the electrophilic carbon, which is characteristic of the S(_N)2 mechanism. masterorganicchemistry.commasterorganicchemistry.com Therefore, while the specific target molecule of this article is achiral, the underlying synthetic methodology has important and predictable stereochemical implications when applied to chiral substrates.

Advanced Chemical Transformations of this compound

The strategic placement of a reactive propargyl ether on a polychlorinated benzene core opens up numerous avenues for molecular elaboration. These transformations can be broadly categorized into reactions involving the alkyne terminus and those targeting the aromatic ring itself.

Click Chemistry (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition) and Other Alkyne-Mediated Cycloaddition Reactions

The terminal alkyne functionality of this compound makes it an ideal substrate for "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. acs.orgnih.gov The reaction proceeds under mild conditions and tolerates a wide variety of functional groups, making it a robust method for creating more complex molecular architectures. nih.gov

In a typical CuAAC reaction, this compound would be reacted with an organic azide (B81097) in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. The resulting triazole product would link the trichlorophenyl propargyl ether moiety to the organic group from the azide.

Beyond the well-established CuAAC, the terminal alkyne can also participate in other cycloaddition reactions. For instance, the Huisgen 1,3-dipolar cycloaddition with azides can occur thermally, though it often leads to a mixture of 1,4- and 1,5-regioisomers and requires harsher conditions than the copper-catalyzed variant.

Table 1: Representative Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

Reactant 1 Reactant 2 Catalyst System Solvent Product Yield (%)
This compoundBenzyl AzideCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O1-Benzyl-4-((2,3,5-trichlorophenoxy)methyl)-1H-1,2,3-triazoleHigh (predicted)
This compoundAzido-PEGCu(I) sourceVariousTrichlorophenoxy-methyl-triazole-PEG conjugateHigh (predicted)

Note: The yields are predicted based on the generally high efficiency of CuAAC reactions.

Transition Metal-Catalyzed Coupling Reactions Involving the Prop-2-ynyl Group (e.g., Sonogashira, Heck)

The terminal alkyne of this compound is a versatile handle for carbon-carbon bond formation through various transition metal-catalyzed cross-coupling reactions.

The Sonogashira coupling is a prominent example, enabling the reaction of terminal alkynes with aryl or vinyl halides in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction would allow for the direct connection of the propargyl moiety of this compound to another aromatic or vinylic system. Given the presence of chloro-substituents on the benzene ring of the starting material, careful optimization of reaction conditions would be necessary to favor coupling at the alkyne and avoid competitive reactions at the aryl chlorides. However, the reactivity of aryl halides in Sonogashira coupling generally follows the trend I > Br > Cl, suggesting that selective coupling at the alkyne is feasible. wikipedia.org

The Heck reaction , another powerful palladium-catalyzed C-C bond-forming reaction, typically involves the coupling of an unsaturated halide with an alkene. nih.gov While the primary reactive site for a traditional Heck reaction on this compound would be one of the C-Cl bonds, variations of the Heck reaction involving alkynes exist. More relevantly, the chloro-substituents on the aromatic ring make the molecule a potential substrate for the Heck reaction with various alkenes. This would result in the formation of a substituted styrene (B11656) derivative, with the propargyloxy group remaining intact. The regioselectivity of the Heck reaction on the polychlorinated ring would be influenced by both steric and electronic factors.

Table 2: Potential Transition Metal-Catalyzed Coupling Reactions

Reaction Type Reactant 1 Reactant 2 Catalyst System Product Type
SonogashiraThis compoundIodobenzenePd catalyst, Cu(I) co-catalyst, Base1,2,4-Trichloro-3-(3-phenylprop-2-yn-1-yloxy)benzene
HeckThis compoundStyrenePd catalyst, BaseSubstituted stilbene (B7821643) derivative

Electrophilic Aromatic Substitution on the 1,2,4-Trichlorobenzene Ring System

The 1,2,4-trichlorobenzene ring in this compound is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing inductive effect of the three chlorine atoms. libretexts.org The prop-2-ynoxy group, being an ether, is typically an ortho-, para-directing activator. However, in this highly substituted system, the directing effects of all four substituents must be considered.

The chlorine atoms are ortho-, para-directing deactivators. libretexts.org The prop-2-ynoxy group is an ortho-, para-director. The positions on the ring are C1, C2, C3, C4, C5, and C6, with the substituents at positions 1, 2, 4 (Cl), and 3 (O-propargyl). The available positions for substitution are C5 and C6.

Position 5: This position is ortho to the chlorine at C4 and meta to the chlorines at C1 and C2, and meta to the prop-2-ynoxy group at C3.

Position 6: This position is ortho to the chlorine at C1 and meta to the chlorine at C2 and C4, and para to the prop-2-ynoxy group at C3.

Nucleophilic Aromatic Substitution (SNAr) on the 1,2,4-Trichlorobenzene Ring System

The presence of three electron-withdrawing chlorine atoms on the benzene ring makes this compound a potential candidate for nucleophilic aromatic substitution (SNAr). libretexts.orglibretexts.org In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, leading to the displacement of a leaving group, in this case, a chloride ion. The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com

For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, and there must be a good leaving group. The three chlorine atoms serve as both activating groups and potential leaving groups. The rate of SNAr reactions is enhanced by the presence of electron-withdrawing groups ortho and para to the leaving group. libretexts.org

In this compound, a strong nucleophile, such as an alkoxide or an amine, could potentially displace one of the chlorine atoms. The chlorine at the C4 position is para to the chlorine at C1 and ortho to the chlorine at C2, making it a likely site for nucleophilic attack. Similarly, the chlorine at C2 is ortho to the chlorines at C1 and the prop-2-ynoxy group. The exact regioselectivity would depend on the specific nucleophile and reaction conditions.

Table 3: Predicted Regioselectivity in Aromatic Substitution Reactions

Reaction Type Position of Substitution Directing/Activating Factors
Electrophilic Aromatic SubstitutionC6Para to activating -O-propargyl group, ortho to deactivating -Cl group
Nucleophilic Aromatic SubstitutionC2 or C4Activated by ortho/para -Cl substituents

Oxidative and Reductive Transformation Pathways

The propargyl ether moiety in this compound can undergo various oxidative and reductive transformations.

Oxidative Pathways: Oxidation of aryl propargyl ethers can lead to a variety of products depending on the reagents and conditions. For example, gold-catalyzed oxidation of propargyl aryl ethers can yield chroman-3-ones. nih.gov Oxidative cleavage of the alkyne is also possible, potentially leading to the formation of a carboxylic acid or other carbonyl-containing compounds at that position. researchgate.net

Reductive Pathways: The triple bond of the propargyl group can be selectively reduced. Catalytic hydrogenation with a poisoned catalyst, such as Lindlar's catalyst, would be expected to yield the corresponding allyl ether, 1,2,4-Trichloro-3-(prop-2-en-1-yloxy)benzene. Complete hydrogenation with a catalyst like palladium on carbon (Pd/C) would lead to the saturated propyl ether, 1,2,4-Trichloro-3-propoxybenzene. researchgate.net

The aromatic chlorine atoms can also be removed under certain reductive conditions, such as catalytic hydrogenation at higher pressures and temperatures or with specific catalysts, a process known as hydrodechlorination. This would offer a pathway to less chlorinated derivatives.

Spectroscopic and Advanced Structural Characterization of 1,2,4 Trichloro 3 Prop 2 Ynoxybenzene

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Vibrations.

No experimental FT-IR data for 1,2,4-Trichloro-3-prop-2-ynoxybenzene has been found in the searched scientific literature.

Raman Spectroscopy for Molecular Fingerprinting and Conformational Analysis.

No experimental Raman spectroscopy data for this compound has been found in the searched scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR for Chemical Environment Determination.

No experimental ¹H NMR data for this compound has been found in the searched scientific literature.

Carbon (¹³C) NMR for Carbon Framework Elucidation.

No experimental ¹³C NMR data for this compound has been found in the searched scientific literature.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments.

No experimental 2D NMR data for this compound has been found in the searched scientific literature.

Mass Spectrometric Techniques for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This technique is invaluable for determining the molecular weight of a compound and elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a compound's molecular mass, which can be used to determine its elemental composition. For this compound, with a molecular formula of C₉H₅Cl₃O, the theoretical exact mass can be calculated. This calculated value is a critical piece of data for the definitive identification of the compound in a sample. While the theoretical exact mass is a known value, specific experimental HRMS data for this compound is not available in the reviewed literature.

Table 1: Theoretical Mass Data for this compound

Parameter Value
Molecular Formula C₉H₅Cl₃O
Theoretical Exact Mass 233.94058 Da

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Structural Confirmation

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion is selected, fragmented, and the resulting fragment ions are analyzed. This technique provides detailed information about the structure of the molecule by revealing its fragmentation pathways. The fragmentation pattern is a unique fingerprint of a compound and can be used for its unambiguous identification and structural confirmation. A comprehensive search of scientific databases and literature did not yield any specific MS/MS studies on this compound. Therefore, its characteristic fragmentation pathways have not been experimentally determined or reported.

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Electronic absorption spectroscopy, or UV-Vis spectroscopy, measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) and the intensity of the absorption are characteristic of the electronic structure of the molecule, particularly the extent of conjugation. For this compound, the presence of the benzene (B151609) ring and the propargyl ether group would be expected to give rise to specific absorption bands in the UV region. However, no experimental UV-Vis spectroscopic data for this compound, including details on its electronic transitions and λmax values, are available in the public domain.

Computational Chemistry and Theoretical Insights into 1,2,4 Trichloro 3 Prop 2 Ynoxybenzene

Prospective Quantum Mechanical Investigations of Molecular Structure and Energetics

A foundational step in characterizing 1,2,4-Trichloro-3-prop-2-ynoxybenzene would involve a deep dive into its molecular structure and energetics using quantum mechanical methods.

Density Functional Theory (DFT) would be the primary tool for determining the most stable three-dimensional arrangement of atoms (the ground state geometry) of the molecule. By employing various functionals (such as B3LYP or M06-2X), researchers could model the electron density to predict bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations would be crucial for identifying any potential conformational isomers and calculating their relative energies to determine their stability and likelihood of existence.

To complement DFT studies, ab initio methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could provide a more detailed understanding of the electronic structure. These methods, while computationally more intensive, offer a higher level of theory and can be used to refine the energetic and structural data obtained from DFT. Semi-empirical methods could also be employed for a faster, albeit less precise, initial exploration of the molecule's properties.

A critical aspect of any computational study is the selection and validation of the chosen methodology. For this compound, a range of basis sets, such as Pople-style (e.g., 6-311++G(d,p)) or Dunning's correlation-consistent sets (e.g., cc-pVTZ), would need to be tested. The choice of basis set is crucial as it dictates the flexibility the calculation has in describing the spatial distribution of electrons. The validation process would involve comparing calculated properties for simpler, well-characterized related molecules (like 1,2,4-trichlorobenzene) with experimental data to ensure the chosen level of theory and basis set are appropriate for this system.

Prospective Prediction of Spectroscopic Parameters and Molecular Properties

Once a reliable computational model is established, it can be used to predict various spectroscopic parameters, which are invaluable for interpreting experimental data and confirming the molecule's identity.

Calculating the vibrational frequencies of this compound would be a key application of the validated computational model. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms within the molecule. The resulting data would be used to generate a theoretical infrared (IR) and Raman spectrum. This predicted spectrum could then be compared with experimentally obtained Fourier-transform infrared (FT-IR) and Raman spectra to aid in the assignment of the observed vibrational bands to specific molecular motions. A potential data table for such a study would resemble the following:

Vibrational Mode Calculated Frequency (cm⁻¹) IR Intensity Raman Activity
C-H stretch (alkyne)
C≡C stretch
C-Cl stretch
Aromatic C-H stretch
Aromatic ring modes
C-O-C stretch

Another powerful predictive capability of computational chemistry is the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, it is possible to predict the ¹H and ¹³C NMR spectra of this compound. These calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental NMR data. This comparison is crucial for the definitive structural elucidation of the molecule and the assignment of each resonance in the experimental spectrum to a specific hydrogen or carbon atom. A prospective data table for these calculations would be structured as follows:

Atom Calculated ¹H Chemical Shift (ppm)
H (alkyne)
H (aromatic)
CH₂
Atom Calculated ¹³C Chemical Shift (ppm)
C (alkyne)
C (aromatic, C-Cl)
C (aromatic, C-H)
C (aromatic, C-O)
CH₂

Simulation of UV-Vis Spectra and Analysis of Electronic Excitations

The simulation of the Ultraviolet-Visible (UV-Vis) spectrum for this compound would provide significant insights into its electronic structure and the nature of its electronic transitions. This analysis is typically performed using Time-Dependent Density Functional Theory (TD-DFT), a computational method that calculates the excited states of a molecule.

The simulation would yield data on the maximum absorption wavelengths (λmax), the corresponding excitation energies, and the oscillator strengths of the electronic transitions. These parameters are crucial for understanding the photophysical properties of the molecule. The analysis would focus on identifying the specific molecular orbitals involved in the most significant electronic excitations, such as transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), or other frontier orbital transitions. This would reveal which parts of the molecule—the trichlorinated benzene (B151609) ring or the propargyl ether side chain—are primarily involved in absorbing UV-Vis light.

Molecular Reactivity and Electronic Structure Descriptors

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting the chemical reactivity of a molecule. The energies and spatial distributions of the HOMO and LUMO are of particular interest. For this compound, the HOMO would indicate the regions most susceptible to electrophilic attack, as it represents the orbitals from which electrons are most readily donated. Conversely, the LUMO would highlight the areas prone to nucleophilic attack, as it represents the orbitals most capable of accepting electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical descriptor of molecular stability and reactivity. A large gap generally implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive. A hypothetical FMO analysis would likely show the HOMO localized on the electron-rich regions of the benzene ring and the oxygen atom, while the LUMO might be distributed over the alkyne group and the chlorinated aromatic system.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is invaluable for identifying sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions. The MEP is plotted onto the electron density surface of the molecule, with different colors representing varying electrostatic potentials.

For this compound, regions of negative potential (typically colored red or yellow) would be expected around the electronegative chlorine and oxygen atoms, as well as the π-system of the alkyne, indicating these as likely sites for electrophilic interaction. Regions of positive potential (typically colored blue) would be anticipated around the hydrogen atoms, suggesting their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals.

Prediction of Dipole Moments and Polarizability

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. This property is crucial for understanding non-covalent interactions, such as van der Waals forces. A computational study would quantify the polarizability of this compound, which is expected to be anisotropic due to its non-symmetrical structure.

Conformational Analysis and Potential Energy Surfaces of this compound

The flexibility of the propargyl ether side chain allows for different spatial arrangements, or conformations, of this compound. A conformational analysis would involve systematically rotating the dihedral angles associated with the C-O-C linkage to map out the potential energy surface (PES).

The PES would reveal the energies of different conformers, identifying the most stable (lowest energy) conformation and any higher energy local minima. The energy barriers between these conformers would also be determined, providing information about the flexibility of the molecule at different temperatures. This analysis is crucial for understanding the molecule's three-dimensional structure and how its shape might influence its interactions with other molecules.

Theoretical Studies of Reaction Pathways and Transition States Relevant to this compound

Theoretical and computational chemistry provide powerful tools to investigate the complex reaction mechanisms of aryl propargyl ethers, a class of compounds to which this compound belongs. While no specific computational studies have been published for this compound itself, extensive research on analogous substituted aryl propargyl ethers offers significant insights into its probable reaction pathways and transition states. The primary reaction pathway for these molecules is the thermal Claisen rearrangement, a type of researchgate.netresearchgate.net-sigmatropic rearrangement, which can be followed by a cascade of subsequent reactions.

The initial and often rate-determining step is the researchgate.netresearchgate.net-sigmatropic rearrangement, which involves the concerted reorganization of six electrons. researchgate.netacs.org This process transforms the aryl propargyl ether into a transient ortho-allenyl cyclohexadienone intermediate. nsf.gov For an unsymmetrically substituted aryl ether like this compound, the rearrangement can occur at two different ortho positions, leading to regioisomeric intermediates. The regioselectivity is governed by both steric and electronic effects of the substituents on the aromatic ring. acs.orgnsf.gov

Computational studies, primarily using Density Functional Theory (DFT), have elucidated the energetics and geometries of the transition states involved in these rearrangements. researchgate.netnsf.gov The transition state for the Claisen rearrangement is typically characterized by a chair-like or boat-like six-membered ring structure. The activation energy for this step is significantly influenced by the electronic nature of the substituents on the aryl ring.

Following the initial Claisen rearrangement, the allenyl cyclohexadienone intermediate can undergo several competing reaction cascades, leading to a variety of products. nsf.gov The specific pathway taken depends on the substitution pattern of the starting material.

Pathway A: Intramolecular Diels-Alder Reaction

If the rearrangement occurs at a substituted ortho carbon, the resulting allene (B1206475) intermediate may undergo an intramolecular Diels-Alder reaction. nsf.gov This pathway can lead to the formation of complex polycyclic structures, such as a tricyclo[3.2.1.0]octane core. acs.org

Pathway B: Benzopyran Formation

If the rearrangement occurs at an unsubstituted ortho position, the intermediate can follow a different cascade. This typically involves:

Tautomerization: The ketone of the allenyl intermediate tautomerizes to an enol. nsf.gov

1,5-Hydride Shift: The enol then undergoes a 1,5-hydride shift to form a diene intermediate. nsf.gov

Electrocyclization: A final 6π-electrocyclization event yields a benzopyran derivative. nsf.gov

Computational studies on substituted aryl propargyl ethers have provided detailed energy profiles for these competing pathways. The Gibbs free energy barriers (ΔG‡) for the rate-determining Claisen rearrangement and subsequent steps have been calculated to predict the likely products.

Below are interactive data tables summarizing computational findings for related substituted aryl propargyl ethers, which can serve as a model for understanding the potential reactivity of this compound.

Table 1: Calculated Gibbs Free Energy Barriers (ΔG‡) for the Initial Claisen Rearrangement of Substituted Aryl Propargyl Ethers. nsf.gov

SubstrateRearrangement PositionΔG‡ (kcal/mol)
Amino-substituted aryl propargyl ether (28)C229.1
Amino-substituted aryl propargyl ether (28)C629.8
Minimally substituted aryl propargyl ether (47)N/A33.1
Nitro-substituted aryl propargyl ether (48)C231.7

Table 2: Calculated Kinetic Barriers for Subsequent Steps in Reaction Cascades. nsf.gov

Reaction StepPrecursor IntermediateΔG‡ (kcal/mol)
Intramolecular Diels-AlderAllene product from substrate 2827.1

These theoretical models indicate that product distribution is not always kinetically controlled. In some cases, the initial Claisen rearrangement can be reversible at elevated temperatures, allowing for the preferential formation of a more thermodynamically stable intermediate, which then funnels into the final observed product. nsf.gov

For this compound, the two potential sites for the initial rearrangement are the C2 and C6 positions. The presence of a chlorine atom at C2 would make rearrangement to this position lead to a substituted intermediate, potentially favoring the intramolecular Diels-Alder pathway (Pathway A). Rearrangement to the unsubstituted C6 position would likely lead to the formation of a substituted benzopyran via Pathway B. A detailed computational study on this compound would be necessary to definitively predict the regioselectivity and the dominant reaction pathway by calculating the transition state energies for both possibilities.

Information Deficit Precludes Article Generation for this compound

A thorough investigation into the environmental transformation and degradation pathways of this compound reveals a significant lack of available scientific literature and data specific to this chemical compound. Consequently, it is not possible to generate a scientifically accurate and detailed article that adheres to the requested outline.

Extensive searches for data on the abiotic and biotic degradation of this compound, including specific mechanisms such as photolytic degradation, hydrolysis, oxidation, and microbial breakdown, did not yield any dedicated research findings. The scientific community has not published studies on the environmental fate of this particular substance that would allow for a comprehensive discussion of its transformation processes, degradation intermediates, or the microorganisms involved in its breakdown.

The provided article outline presumes a substantial body of research that does not appear to exist in the public domain for this compound. Fulfilling the request for detailed information on photoreductive dechlorination, catechol intermediates, muconates, and specific microbial strains capable of its degradation is therefore unachievable.

It is important to note that while information is available for a similarly named compound, 1,2,4-Trichlorobenzene (B33124) (TCB), this information cannot be extrapolated or substituted for this compound. The presence of the prop-2-ynoxy functional group in the requested compound significantly alters its chemical properties and, by extension, its environmental behavior and degradation pathways compared to TCB.

Therefore, to maintain scientific accuracy and adhere to the strict focus on "this compound," no article can be produced at this time. Further research and publication of experimental data by the scientific community would be required to address the specific topics outlined in the user's request.

Environmental Transformation and Degradation Pathways of 1,2,4 Trichloro 3 Prop 2 Ynoxybenzene

Biotic Degradation Processes by Microbial Systems

Identification and Quantification of Biodegradation Metabolites and Intermediates

The biodegradation of 1,2,4-Trichloro-3-prop-2-ynoxybenzene is anticipated to proceed through several key transformation reactions targeting the trichlorinated benzene (B151609) ring, the ether linkage, and the propargyl group. The resulting metabolites and intermediates would vary depending on the prevailing environmental conditions (i.e., aerobic vs. anaerobic) and the specific microbial communities present.

Under aerobic conditions , initial attack by monooxygenase or dioxygenase enzymes is a likely primary degradation step. This could lead to the hydroxylation of the aromatic ring, a common mechanism in the degradation of chlorinated benzenes. nih.gov The ether linkage is another potential site for initial enzymatic cleavage. nih.gov The propargyl group, with its reactive triple bond, may also undergo transformation. While less common, microbial metabolism of alkynes has been observed. researchgate.netnih.gov

Potential aerobic metabolites could include:

1,2,4-Trichlorophenol: Formed by the cleavage of the ether bond.

Propargyl alcohol (prop-2-yn-1-ol): Also a product of ether bond cleavage.

Chlorinated catechols (e.g., 3,4,6-trichlorocatechol): Resulting from dioxygenase-mediated hydroxylation of the aromatic ring. nih.gov

Less chlorinated phenols and catechols: Formed through subsequent reductive dechlorination steps.

Under anaerobic conditions , reductive dechlorination is a more probable initial pathway for the breakdown of the trichlorinated aromatic ring. cdc.gov This process involves the sequential removal of chlorine atoms, leading to the formation of less chlorinated congeners. The ether linkage and the propargyl group may also be subject to anaerobic transformation, although specific pathways are less well-documented for such structures.

Potential anaerobic metabolites could include:

Di- and monochlorinated prop-2-ynoxybenzene isomers: Resulting from the stepwise removal of chlorine atoms from the benzene ring.

Prop-2-ynoxybenzene: The fully dechlorinated aromatic ether.

Dichlorobenzenes and Monochlorobenzene: These could arise if the ether linkage is cleaved following partial dechlorination. frontiersin.org

The quantification of these potential metabolites would rely on advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry, which are standard methods for identifying and quantifying trace organic contaminants in environmental samples.

Potential Metabolite/IntermediatePlausible Formation PathwayAnticipated Environmental Conditions
1,2,4-TrichlorophenolCleavage of the ether linkageAerobic
Propargyl alcoholCleavage of the ether linkageAerobic
3,4,6-TrichlorocatecholDioxygenase attack on the aromatic ringAerobic
Dichloroprop-2-ynoxybenzene isomersReductive dechlorinationAnaerobic
Monochloroprop-2-ynoxybenzeneReductive dechlorinationAnaerobic
DichlorobenzenesReductive dechlorination followed by ether linkage cleavageAnaerobic
MonochlorobenzeneFurther reductive dechlorinationAnaerobic

Environmental Persistence and Transport Modeling (Mechanism-Focused)

The environmental persistence of this compound is expected to be significant due to the presence of the highly stable trichlorinated benzene ring. Chlorinated aromatic compounds are known for their recalcitrance in the environment. frontiersin.org The rate of degradation is likely to be slow, with long half-lives anticipated in soil and water. cdc.govepa.gov

Factors influencing persistence include:

Degree of Chlorination: The three chlorine substituents on the benzene ring increase its stability and resistance to microbial attack.

Ether Linkage: While ether bonds can be cleaved by some microorganisms, they are generally more stable than ester bonds, contributing to the compound's persistence. nih.gov

Transport modeling for this compound would need to consider its physicochemical properties, which are currently not well-documented. However, based on its structure, it is likely to have a low water solubility and a high octanol-water partition coefficient (Kow), suggesting a tendency to adsorb to soil organic matter and sediments. epa.gov This would limit its mobility in groundwater but could lead to its accumulation in solid matrices.

Key transport mechanisms to model would include:

Volatilization: Similar to 1,2,4-trichlorobenzene (B33124), volatilization from water surfaces to the atmosphere could be a significant transport pathway. cdc.gov

Sorption: Strong sorption to soil and sediment is expected, which would retard its movement through the subsurface.

Leaching: Due to its likely high sorption, leaching to groundwater may be limited, although its detection in some groundwater samples suggests that transport can occur under certain conditions. epa.gov

The atmospheric fate would likely be governed by reactions with photochemically produced hydroxyl radicals, leading to a relatively long atmospheric half-life and the potential for long-range transport. cdc.gov

Scientific Data Unvailable for this compound

Following a comprehensive and exhaustive search of available scientific literature, it has been determined that there is no published research on the in vitro biological activity, mechanisms of action, or structure-activity relationships of the chemical compound This compound . Similarly, a lack of data persists for its close structural analogs, preventing a comparative or inferential analysis.

The initial research strategy focused on identifying studies related to the specified compound's antimicrobial, antiproliferative, and cytotoxic effects, as well as its potential for enzyme inhibition and receptor antagonism. Subsequent broader searches were conducted to capture data on any trichlorobenzene-containing ethers or similar structures that might provide foundational insights. Despite these extensive efforts, no relevant studies were identified that could fulfill the detailed requirements of the proposed article structure.

Consequently, it is not possible to generate an article with thorough, informative, and scientifically accurate content as requested. The creation of data tables and the detailing of research findings are contingent on the existence of primary research, which, in this case, is absent from the public scientific domain. Any attempt to construct the requested article would necessitate the fabrication of data and findings, which would be misleading and scientifically unsound.

Therefore, all sections and subsections outlined in the user's request, including:

In Vitro Biological Activity Mechanisms and Structure Activity Relationships of 1,2,4 Trichloro 3 Prop 2 Ynoxybenzene and Its Analogs

Cellular and Molecular Mechanisms of Action (In Vitro)

Elucidation of Apoptosis and Necroptosis Induction Pathways

cannot be addressed due to the lack of available scientific evidence.

Analysis of Gene and Protein Expression Profiles in Response to Compound Exposure

A proteomic analysis of rice seedlings subjected to 1,2,4-trichlorobenzene (B33124) (TCB) stress revealed significant alterations in the global proteome of both roots and leaves. nih.gov This suggests that the trichlorobenzene scaffold, a core component of the target compound, can induce a wide range of cellular responses. These responses are primarily aimed at defending against the chemical stress and include the detoxification of toxic substances, the expression of pathogenesis-related proteins, and the regulation of metabolic pathways. nih.gov

In a study involving a propargyloxy-containing compound, 4-propargyloxybenzenesulfonamide, transcriptomic analysis of treated larvae indicated a significant enrichment of genes associated with the phagosome pathway. nih.gov This finding points towards a potential mechanism of action involving the disruption of lysosomal acidification, a process mediated by V-ATPase. nih.gov Such alterations in gene expression highlight the biological activity of the propargyloxy group and its potential to interfere with fundamental cellular processes.

The following table summarizes key proteins and genes identified as responsive to exposure to analogs of 1,2,4-Trichloro-3-prop-2-ynoxybenzene.

Analog ComponentOrganismAffected Proteins/GenesObserved EffectReference
1,2,4-TrichlorobenzeneRice (Oryza sativa L.)Glutathione S-transferase, Aci-reductone dioxygenase 4, Beta-glucosidase, Pathogenesis-related protein family 10Upregulation in response to stress, involved in detoxification and defense mechanisms. nih.gov
4-PropargyloxybenzenesulfonamideMythimna separataGenes associated with the phagosome pathwaySignificant enrichment, suggesting disruption of lysosomal acidification. nih.gov

Identification and Validation of Intracellular Molecular Targets

Identifying the specific intracellular molecules with which a compound interacts is crucial for understanding its mechanism of action. For analogs of this compound, several molecular targets have been identified, primarily in the context of herbicidal, fungicidal, and medicinal applications.

The enzyme protoporphyrinogen (B1215707) oxidase (PPO) is a known target for diphenyl ether herbicides, which share structural similarities with the benzene (B151609) ether portion of the target compound. doi.org PPO inhibitors disrupt the synthesis of chlorophyll (B73375) and heme, leading to phytotoxicity. doi.org Molecular docking studies of novel diphenyl ether derivatives have been used to investigate their interaction with the PPO active site. doi.org

In the realm of antifungal research, the propargyl ether moiety has been incorporated into compounds targeting sterol 14α-demethylase, an essential enzyme in fungal cell membrane biosynthesis. nih.gov A QSAR study on 2-dichlorophenyl-3-triazolylpropyl ethers, which are structurally related to the target compound, confirmed that their mechanism of action involves the inhibition of this enzyme. nih.gov

More recently, the vacuolar-type H+-ATPase (V-ATPase) has been identified as a target for novel insecticides. nih.gov A study on 4-propargyloxybenzenesulfonamide demonstrated its inhibitory effect on the V-ATPase H subunit, which was further supported by molecular docking simulations showing a stable hydrogen bond with the Asn433 residue. nih.gov Additionally, 1,3-benzodioxole (B145889) propargyl ether derivatives have been investigated as inhibitors of the histone deacetylase (HDAC) enzyme in the context of cancer research. nih.gov

Analog ClassIdentified Molecular TargetBiological ActivityReference
Diphenyl EthersProtoporphyrinogen Oxidase (PPO)Herbicidal doi.org
2-Dichlorophenyl-3-triazolylpropyl ethersSterol 14α-demethylaseFungicidal nih.gov
4-PropargyloxybenzenesulfonamideVacuolar-type H+-ATPase (V-ATPase) H subunitInsecticidal nih.gov
1,3-Benzodioxole propargyl ether derivativesHistone Deacetylase (HDAC)Anticancer nih.gov

Advanced Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

SAR and QSAR studies are invaluable tools in medicinal and agricultural chemistry for optimizing the biological activity of lead compounds through structural modifications.

Design Principles for Modulating Biological Efficacy through Structural Modifications of the Prop-2-ynoxybenzene Moiety

The prop-2-ynoxybenzene moiety is a versatile scaffold that can be modified to modulate biological efficacy. SAR studies on various analogs have revealed several key design principles.

For a series of 2-dichlorophenyl-3-triazolylpropyl ethers with fungicidal activity, the nature of the substituents on the ether linkage significantly influenced their efficacy. nih.gov A QSAR study of these compounds indicated that lipophilicity is a major positive parameter affecting activity. nih.gov Furthermore, linear and narrow substituents were found to be more suitable than bulky ones, suggesting that steric factors play a crucial role in the interaction with the target enzyme. nih.gov

In the design of novel safeners to protect crops from herbicide injury, a series of trichloromethyl dichlorobenzene triazole derivatives were synthesized. nih.gov The SAR study revealed that compounds containing a benzoxazine (B1645224) group exhibited better activity than those with an oxazole (B20620) substitution. nih.gov The introduction of an electron-donating group at specific positions also improved or maintained the safener activity. nih.gov

For propargyloxy-naphthalene-sulfonamide derivatives with insecticidal activity, the structure-activity relationships were also investigated, highlighting the importance of the propargyloxy and sulfonamide groups as pharmacodynamic moieties. nih.gov

Ligand-Based and Structure-Based Drug Design Approaches for Developing Potent Analogs

Both ligand-based and structure-based drug design approaches are employed to develop potent analogs of biologically active compounds.

Ligand-based drug design relies on the knowledge of molecules that bind to a biological target. QSAR is a prominent ligand-based method that correlates the chemical structures of a series of compounds with their biological activity. nih.gov For instance, a QSAR model for the fungicidal action of 1,2,4-triazole (B32235) derivatives against Candida albicans was developed to predict the activity of new compounds and to understand the important molecular features for activity. researchgate.net

Structure-based drug design utilizes the three-dimensional structure of the target protein to guide the design of inhibitors. doi.org Molecular docking is a key technique in this approach, allowing for the prediction of the binding mode and affinity of a ligand to its target. doi.org For example, in the development of novel diphenyl ether herbicides targeting PPO, molecular docking was used to study the interaction of the designed compounds with the enzyme's active site. doi.org Similarly, molecular docking simulations were used to investigate the binding of 4-propargyloxybenzenesulfonamide to the V-ATPase H subunit, providing insights into the specific interactions that contribute to its inhibitory activity. nih.gov

Molecular Docking and Dynamics Simulations for Elucidating Ligand-Protein Interaction Mechanisms

Molecular docking and dynamics simulations are powerful computational tools for visualizing and understanding the interactions between a ligand and its protein target at the atomic level.

Molecular docking studies have been instrumental in elucidating the binding modes of various analogs of this compound with their respective targets. For example, the docking of novel diphenyl ether derivatives into the active site of PPO helped to explain their structure-activity relationships and guide the design of more potent herbicides. doi.org In another study, the molecular docking of 1,3-benzodioxole propargyl ether derivatives with the HDAC-1 enzyme revealed their potential inhibitory mechanism. nih.gov

Molecular dynamics simulations provide a more dynamic picture of the ligand-protein complex, allowing for the study of its stability and conformational changes over time. While specific molecular dynamics simulation data for this compound is not available, such simulations have been used to study the behavior of small aromatic molecules and their interactions with proteins. nih.gov For instance, simulations of liquid benzene have been performed to understand the nature of π-π interactions, which are relevant for the binding of aromatic compounds to protein targets. researchgate.net These computational methods are crucial for rational drug design, enabling the optimization of lead compounds to achieve higher efficacy and selectivity.

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding Regarding 1,2,4-Trichloro-3-prop-2-ynoxybenzene.

The current academic understanding of this compound is exceptionally limited, as evidenced by the scarcity of dedicated research on this specific molecule. Its existence is noted in chemical databases, and its structure suggests it belongs to the class of chlorinated aromatic ethers. The molecule incorporates a 1,2,4-trichlorobenzene (B33124) ring, an ether linkage, and a terminal alkyne functional group in the form of a propargyl moiety. While the synthesis of similar propargyl ethers is well-established, typically via Williamson ether synthesis from a corresponding phenol (B47542) and a propargyl halide, no specific synthesis for this compound is documented in readily available scientific literature.

Spectroscopic and physicochemical properties have not been experimentally determined or published. However, based on its constituent functional groups, hypothetical data can be projected.

Table 1: Predicted Physicochemical Properties of this compound

Property Predicted Value
Molecular Formula C₉H₅Cl₃O
Molecular Weight 235.49 g/mol
Appearance Colorless to light-yellow solid or oil
Boiling Point Not determined
Melting Point Not determined

Note: The data in this table is hypothetical and based on the general properties of related compounds.

Identification of Critical Knowledge Gaps and Emerging Research Avenues.

The primary and most critical knowledge gap is the near-complete absence of empirical data for this compound. This lack of information presents several avenues for future research.

Key Knowledge Gaps:

Synthesis and Characterization: There is no published, optimized synthesis protocol for this compound. Detailed characterization using modern analytical techniques is also absent.

Spectroscopic Data: A complete spectroscopic profile, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, is needed for unambiguous identification and as a reference for future studies.

Physicochemical Properties: Fundamental properties such as melting point, boiling point, solubility, and partition coefficient (log P) have not been experimentally determined.

Crystal Structure: X-ray crystallographic data would provide definitive information on its three-dimensional structure and intermolecular interactions.

Reactivity: The chemical reactivity of the propargyl group in this specific molecular context has not been explored.

Computational Studies: There is a lack of theoretical studies to model its electronic structure, reactivity, and spectroscopic properties.

Environmental Fate and Toxicology: No studies have investigated its persistence, bioaccumulation potential, degradation pathways, or toxicity.

Biological Activity: The potential for this compound to exhibit any form of biological activity is entirely unexplored.

Emerging Research Avenues:

Future research should begin with the fundamental synthesis and characterization of this compound. Following this, a systematic investigation of its chemical and physical properties would be a logical next step.

Broader Implications and Potential for Future Explorations in Organic Synthesis, Spectroscopy, Computational Chemistry, Environmental Science, and Medicinal Chemistry.

Despite the current lack of data, the structural features of this compound suggest potential for future explorations across various scientific disciplines.

Organic Synthesis: The propargyl group is a versatile functional handle in organic synthesis, participating in reactions such as click chemistry (copper-catalyzed azide-alkyne cycloaddition), Sonogashira coupling, and various cyclization reactions. chemimpex.com The synthesis and subsequent chemical transformations of this compound could lead to novel, highly functionalized trichlorobenzene derivatives.

Spectroscopy: A detailed spectroscopic analysis of this compound would contribute to the broader database of spectroscopic information for halogenated aromatic compounds and propargyl ethers. This data could serve as a benchmark for the characterization of more complex, related molecules.

Computational Chemistry: this compound presents an opportunity for computational chemists to model its properties and reactivity. Quantum chemical studies could predict its spectroscopic characteristics, molecular orbitals, and reaction mechanisms, providing insights that could guide future experimental work. nih.gov

Environmental Science: The presence of a trichlorobenzene core raises questions about its potential environmental impact. Chlorophenols and their derivatives are known environmental contaminants with potential for persistence and toxicity. medwinpublishers.comresearchgate.netresearchgate.netnih.gov Research into the environmental fate of this compound, including its biodegradability and potential to form harmful metabolites, would be a valuable contribution to environmental science. The high degree of chlorination suggests a potential for bioaccumulation. nih.gov

Medicinal Chemistry: Both the propargyl ether and chlorophenol motifs have been explored in medicinal chemistry. Propargyl ethers are present in some bioactive molecules and can act as irreversible enzyme inhibitors. chemimpex.comacs.org Chlorophenolic structures are known for their antimicrobial properties. The combination of these two functionalities in this compound makes it a candidate for screening for various biological activities, including as an antifungal, antibacterial, or anticancer agent. The trichlorophenoxy moiety is found in herbicides like 2,4,5-trichlorophenoxyacetic acid, suggesting that derivatives of this compound could also be explored for agrochemical applications. nih.govchemeurope.com

Table 2: Potential Areas of Future Research for this compound

Discipline Research Focus
Organic Synthesis Development of efficient synthetic routes; exploration of the reactivity of the propargyl group for derivatization.
Spectroscopy Full characterization by NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy.
Computational Chemistry DFT studies on molecular structure, electronic properties, and reaction energetics.
Environmental Science Studies on biodegradability, bioaccumulation potential, and aquatic toxicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2,4-Trichloro-3-prop-2-ynoxybenzene, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between propargyl alcohol and 1,2,4-trichloro-3-nitrobenzene (or similar precursors) under anhydrous conditions. Key steps include:

  • Reaction Optimization : Use a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to deprotonate propargyl alcohol. Monitor reaction progress via TLC or GC-MS.
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., using ethanol) to isolate the product.
  • Characterization : Confirm structure via 1H^1H-NMR (e.g., acetylene proton at δ 2.5–3.0 ppm), 13C^{13}C-NMR, and GC-MS. Cross-validate with elemental analysis .

Q. Which analytical techniques are recommended for quantifying this compound in environmental matrices?

  • Methodological Answer :

  • GC-MS : Use a DB-5MS capillary column (30 m × 0.25 mm ID) with helium carrier gas. Optimize ionization (EI mode, 70 eV) for fragment ions (e.g., m/z 181 [M-Cl]+^+).
  • Sample Preparation : Liquid-liquid extraction with methylene chloride or solid-phase extraction (C18 cartridges). Include internal standards (e.g., 1,2,4-trichlorobenzene-d3) to correct for matrix effects .
  • Calibration : Prepare standard solutions in benzene or methanol at concentrations spanning 0.1–100 µg/mL. Validate linearity (R² > 0.995) and LOD/LOQ .

Q. How should researchers design in vitro toxicity assays for this compound?

  • Methodological Answer :

  • Dose Formulation : Prepare stock solutions in DMSO (<0.1% final concentration) and dilute in cell culture media. Verify solubility via dynamic light scattering (DLS).
  • Assay Conditions : Use HepG2 or primary hepatocytes for metabolic activity (MTT assay). Include vehicle controls and reference toxins (e.g., rotenone).
  • Data Collection : Measure IC₅₀ values at 24/48 hours. Store backup samples at -80°C for repeat analyses, as per protocols in toxicology assessments .

Advanced Research Questions

Q. How can contradictions in reported degradation pathways (e.g., hydrolysis vs. photolysis) be resolved?

  • Methodological Answer :

  • Controlled Replication : Conduct parallel experiments under standardized conditions (pH 7.4 buffer, UV light at 254 nm). Monitor degradation via HPLC-UV.
  • Computational Modeling : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) and predict reactive sites. Compare with experimental LC-MS/MS data for intermediates.
  • Isotopic Labeling : Synthesize 13C^{13}C-labeled analogs to trace degradation products. Resolve contradictions by identifying dominant pathways under specific conditions .

Q. What strategies mitigate crystallographic disorder in the propargyl group during X-ray structure determination?

  • Methodological Answer :

  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) at 100 K to reduce thermal motion. Collect full-sphere data with redundancy > 4.
  • Refinement : Apply SHELXL (version 2018/3) with restraints for bond lengths/angles in the propargyl moiety. Model disorder using PART instructions and occupancy refinement. Validate with R₁ < 5% and wR₂ < 12% .

Q. How can reaction kinetics for nucleophilic substitution at the 3-position be studied, given steric hindrance from adjacent chlorine atoms?

  • Methodological Answer :

  • Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates between 1,2,4-trichloro-3-iodobenzene and propargyl alcohol. Vary temperature (25–60°C) to calculate activation energy (Arrhenius plot).
  • Steric Analysis : Perform molecular dynamics simulations (e.g., Gaussian 16) to map van der Waals radii and electrostatic potentials. Compare with experimental Hammett substituent constants .

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Reactant of Route 1
Reactant of Route 1
1,2,4-Trichloro-3-prop-2-ynoxybenzene
Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.